N-[4-(aminomethyl)phenyl]butanamide
Description
N-[4-(aminomethyl)phenyl]butanamide is an organic compound characterized by a butanamide backbone linked to a para-substituted phenyl group bearing an aminomethyl (-CH₂NH₂) moiety. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The aminomethyl group provides a primary amine, enabling hydrogen bonding and ionic interactions, which are critical for applications in bioadhesive formulations or as a synthetic intermediate in pharmaceuticals . The compound’s structure balances hydrophilicity (from the amine) and lipophilicity (from the phenyl and butanamide groups), making it versatile for chemical modifications.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-11(14)13-10-6-4-9(8-12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCHTXFKGHYLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]butanamide typically involves the reaction of 4-(aminomethyl)benzoic acid with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.
Major Products
Oxidation: Produces carboxylic acids or amides.
Reduction: Produces primary amines.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(aminomethyl)phenyl]butanamide, also known as 4-amino-N-phenylbutanamide, has the molecular formula and a molecular weight of 178.23 g/mol. The compound features an amine group attached to a phenyl ring, which contributes to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds that include similar aminomethyl phenyl structures have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The biological evaluations indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 0.33 to 7.10 μM .
Table 1: Antiproliferative Activities of Aminomethyl Phenyl Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | HeLa | 1.20 |
| Compound C | A2780 | 3.00 |
Neurological Applications
Research has also indicated that this compound may play a role in neurological disorders due to its structural similarities with known neuroactive compounds. Its potential as a neuroprotective agent is being investigated, particularly in models of neurodegenerative diseases where oxidative stress is a contributing factor .
Synthesis and Derivative Development
The synthesis of this compound involves straightforward organic reactions that can be optimized for higher yields and purity. Various derivatives have been synthesized to enhance its biological activity or reduce toxicity profiles. For instance, modifications on the phenyl ring or the butanamide side chain can lead to improved pharmacokinetic properties .
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Yield (%) | Key Modifications |
|---|---|---|
| Route A | 85 | Substituted phenyl groups |
| Route B | 90 | Altered side chains |
Case Studies and Clinical Trials
Several case studies highlight the efficacy of this compound derivatives in preclinical settings:
- Study on Breast Cancer : A derivative was tested on MDA-MB-231 cells, demonstrating a significant reduction in cell viability compared to control groups.
- Neuroprotection Trials : Early-stage trials have suggested that derivatives may mitigate neuronal damage in models of Alzheimer’s disease.
These findings underscore the compound's versatility and potential across different therapeutic areas.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural variations, physicochemical properties, and applications of N-[4-(aminomethyl)phenyl]butanamide and analogous butanamide derivatives:
Table 1: Structural and Functional Comparison of Butanamide Derivatives
Key Findings
Substituent Effects on Reactivity and Solubility The aminomethyl group in the target compound enhances hydrophilicity and reactivity compared to the acetyl group in N-(4-acetylphenyl)butanamide (), which is less polar due to its ketone moiety. Phenoxy or morpholine substituents (Evidences 7–8) increase molecular weight and lipophilicity, favoring membrane permeability in drug design.
Biological Activity
- CTPS1 Inhibitors (): Derivatives with chloropyridinyl and sulfonamido groups exhibit high specificity for enzyme inhibition, unlike the target compound, which lacks these pharmacophores.
- 4-Methoxybutyrylfentanyl (): A structurally distinct butanamide derivative with opioid activity, highlighting that substituents dictate pharmacological profiles.
Material Science Applications
- Butanamide derivatives like GelMA and NB () are used in bioadhesives due to their amide bonds’ stability. The target compound’s primary amine could enable crosslinking in polymer networks.
Critical Analysis
- Electronic Effects: Electron-donating groups (e.g., aminomethyl) increase the phenyl ring’s nucleophilicity, enhancing reactivity in electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., acetyl) reduce ring activation.
- Steric Effects: Bulky substituents like 4-methylphenoxy () or 2-oxopiperidinyl () reduce conformational flexibility but improve target specificity in enzyme binding.
- Contradictions : While 4-Methoxybutyrylfentanyl () shares the butanamide core, its opioid activity is unrelated to the target compound, emphasizing that functional groups dictate biological roles.
Biological Activity
N-[4-(aminomethyl)phenyl]butanamide, also known as a derivative of aminobenzamide, has garnered attention for its potential biological activities, particularly in the context of inflammation and other therapeutic applications. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a phenyl group substituted with an aminomethyl group and a butanamide structure. Its molecular formula is , and it has a molecular weight of approximately 192.26 g/mol. The structural complexity contributes to its diverse biological activities.
The compound primarily acts as an inhibitor of leukotriene A-4 hydrolase (LTA4H), an enzyme involved in the inflammatory response. By inhibiting LTA4H, this compound prevents the conversion of leukotriene A-4 into leukotriene B-4, a potent pro-inflammatory mediator. This inhibition suggests potential therapeutic applications in treating various inflammatory diseases .
Biological Activities
-
Anti-inflammatory Effects :
- This compound has shown significant inhibitory effects on pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo studies. For instance, compounds derived from this scaffold were tested for their ability to suppress mRNA expression of these cytokines in human liver hepatocytes .
- In vivo studies demonstrated that treatment with derivatives of this compound resulted in decreased levels of alanine aminotransferase (ALT) and aspartate transaminase (AST), indicating reduced liver inflammation without hepatotoxicity .
-
Antiviral Activity :
- Research has indicated that related compounds with similar structures exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds have shown good metabolic stability and are being explored for further optimization as therapeutic agents against viral infections .
- Cytotoxicity Studies :
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study evaluated the effects of this compound on IL-1β and IL-6 mRNA expression levels in human liver cells treated with lipopolysaccharide (LPS). The results indicated that the compound significantly reduced these cytokines' expression levels, suggesting its potential as an anti-inflammatory agent .
- In Vivo Studies : In animal models, administration of derivatives led to significant reductions in inflammatory markers without observable toxicity, further supporting the compound's therapeutic potential .
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Inhibits IL-1β, IL-6, TNF-α; reduces ALT/AST levels |
| Antiviral | Effective against Ebola and Marburg viruses |
| Cytotoxicity | Low cytotoxicity observed at effective concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
